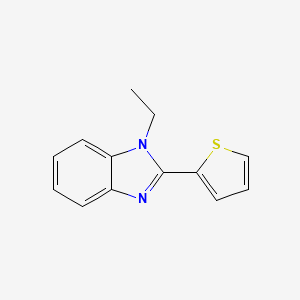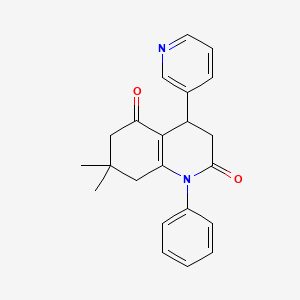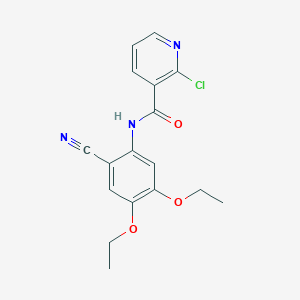![molecular formula C12H12N6O2S B11494510 1-[2-(1-Phenyltetrazol-5-yl)sulfanylacetyl]imidazolidin-2-one CAS No. 695221-97-7](/img/structure/B11494510.png)
1-[2-(1-Phenyltetrazol-5-yl)sulfanylacetyl]imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(1-Phenyltetrazol-5-yl)sulfanylacetyl]imidazolidin-2-one is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a phenyltetrazole moiety linked to an imidazolidinone ring via a sulfanylacetyl bridge. The combination of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Preparation Methods
The synthesis of 1-[2-(1-Phenyltetrazol-5-yl)sulfanylacetyl]imidazolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 1-phenyltetrazole-5-thiol with an appropriate acylating agent to form the sulfanylacetyl intermediate. This intermediate is then reacted with imidazolidin-2-one under suitable conditions to yield the final product. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial production methods for this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
1-[2-(1-Phenyltetrazol-5-yl)sulfanylacetyl]imidazolidin-2-one undergoes a variety of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the tetrazole ring, using reducing agents like lithium aluminum hydride.
Substitution: The phenyltetrazole moiety can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to facilitate the desired transformations .
Scientific Research Applications
1-[2-(1-Phenyltetrazol-5-yl)sulfanylacetyl]imidazolidin-2-one has found applications in various fields of scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: The compound exhibits potential therapeutic properties, including antimicrobial and anticancer activities, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 1-[2-(1-Phenyltetrazol-5-yl)sulfanylacetyl]imidazolidin-2-one is primarily attributed to its ability to interact with specific molecular targets. The phenyltetrazole moiety can bind to enzyme active sites, inhibiting their activity and thereby modulating biochemical pathways. Additionally, the sulfanylacetyl group can form covalent bonds with target proteins, leading to irreversible inhibition. These interactions are crucial for the compound’s biological activity and therapeutic potential.
Comparison with Similar Compounds
When compared to similar compounds, 1-[2-(1-Phenyltetrazol-5-yl)sulfanylacetyl]imidazolidin-2-one stands out due to its unique combination of functional groups. Similar compounds include:
1-Phenyltetrazole-5-thiol: Lacks the imidazolidinone ring and sulfanylacetyl bridge, resulting in different reactivity and applications.
Imidazolidin-2-one derivatives: These compounds do not possess the phenyltetrazole moiety, leading to distinct chemical and biological properties.
Sulfanylacetyl derivatives: These molecules may have different substituents on the sulfanylacetyl group, affecting their overall activity and use.
The uniqueness of this compound lies in its ability to combine the properties of these functional groups, offering a versatile platform for various scientific and industrial applications.
Properties
CAS No. |
695221-97-7 |
|---|---|
Molecular Formula |
C12H12N6O2S |
Molecular Weight |
304.33 g/mol |
IUPAC Name |
1-[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]imidazolidin-2-one |
InChI |
InChI=1S/C12H12N6O2S/c19-10(17-7-6-13-11(17)20)8-21-12-14-15-16-18(12)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,20) |
InChI Key |
MTVAMSATXQCLTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)CSC2=NN=NN2C3=CC=CC=C3 |
solubility |
39 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3H-Thiazolo[4,5-d]pyrimidine-2-thione, 7-(2,3-dihydroindol-1-yl)-5-ethyl-3-phenyl-](/img/structure/B11494429.png)
![N-[2-(phenylacetyl)phenyl]-2-(9H-xanthen-9-yl)acetamide](/img/structure/B11494434.png)
![2H-Naphtho[2,3-b]pyran-2,5,10-trione, 3,4-dihydro-4-[4-(2-propenyloxy)phenyl]-](/img/structure/B11494438.png)
![2-{[4-cyclohexyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B11494448.png)
![N-[2-(2-{[4-(1-adamantylcarbonyl)piperazin-1-yl]sulfonyl}-4,5-dimethoxyphenyl)ethyl]methanesulfonamide](/img/structure/B11494459.png)
![5-(4-chlorophenyl)-7-(4-ethylphenyl)-6-(3-pyridyl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B11494464.png)

![2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B11494473.png)
![2-fluoro-N-[(2E)-8-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide](/img/structure/B11494477.png)
![1-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11494479.png)


![5-(2-chlorophenyl)-7-hydroxy-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11494502.png)
![(4-{[5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-3-nitrophenyl)(pyridin-2-yl)methanone](/img/structure/B11494505.png)
